molecular formula C13H15F4N B15262473 2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine

2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine

Cat. No.: B15262473
M. Wt: 261.26 g/mol
InChI Key: ALMDGEVGPAUUJW-UHFFFAOYSA-N
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Description

2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine is a chemical compound known for its unique structural features and potential applications in various fields. The compound consists of a pyrrolidine ring substituted with a 4-fluoro-3-(trifluoromethyl)phenyl group and a methyl group. This combination of fluorine and trifluoromethyl groups imparts distinct chemical properties to the compound, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluoro and Trifluoromethyl Groups: The 4-fluoro-3-(trifluoromethyl)phenyl group can be introduced through a series of substitution reactions using fluorinated reagents.

    Final Assembly: The final step involves coupling the pyrrolidine ring with the 4-fluoro-3-(trifluoromethyl)phenyl group under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for specific reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity to certain receptors or enzymes, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
  • Methyl 3-(trifluoromethyl)phenylacetate
  • α,α,α-Trifluoro-p-tolyl isocyanate

Uniqueness

2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine is unique due to its specific combination of a pyrrolidine ring with a 4-fluoro-3-(trifluoromethyl)phenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not fulfill.

Properties

Molecular Formula

C13H15F4N

Molecular Weight

261.26 g/mol

IUPAC Name

2-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]-2-methylpyrrolidine

InChI

InChI=1S/C13H15F4N/c1-12(5-2-6-18-12)8-9-3-4-11(14)10(7-9)13(15,16)17/h3-4,7,18H,2,5-6,8H2,1H3

InChI Key

ALMDGEVGPAUUJW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1)CC2=CC(=C(C=C2)F)C(F)(F)F

Origin of Product

United States

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